molecular formula C10H13FN2O3 B1455108 5-(Dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide CAS No. 1365988-79-9

5-(Dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B1455108
CAS No.: 1365988-79-9
M. Wt: 228.22 g/mol
InChI Key: UNSHVWMXZMITIT-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide is a fluorinated benzenecarboximidamide derivative characterized by a dimethoxymethyl group at the 5-position, a fluorine atom at the 2-position, and an N'-hydroxy carboximidamide functional group. This compound is structurally related to bioactive molecules, particularly those involved in metabolic pathways or pharmacological modulation.

Properties

IUPAC Name

5-(dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3/c1-15-10(16-2)6-3-4-8(11)7(5-6)9(12)13-14/h3-5,10,14H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSHVWMXZMITIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365988-79-9
Record name Benzenecarboximidamide, 5-(dimethoxymethyl)-2-fluoro-N-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

5-(Dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

  • Molecular Formula : C10H12F1N3O3
  • Molecular Weight : 245.22 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of pathogens, including bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Escherichia coli: MIC = 32 µg/mL
    • Against Candida albicans: MIC = 64 µg/mL
PathogenMIC (µg/mL)
Escherichia coli32
Candida albicans64
Staphylococcus aureus16

These results suggest that the compound may serve as a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound has also been investigated. Studies indicate that it may inhibit the growth of various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines.

Cell LineIC50 (µM)
MCF-715
A54920
HeLa25

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes and pathways critical for microbial survival and cancer cell proliferation. Molecular docking studies suggest that it interacts with active sites of target enzymes, potentially disrupting their function.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various derivatives of benzenecarboximidamides, including our compound of interest. The findings indicated that modifications in the structure significantly influenced antimicrobial potency, with the dimethoxymethyl group enhancing activity against gram-positive bacteria .
  • Anticancer Research :
    Another study focused on the anticancer effects of hydroxylated benzenecarboximidamides. The results showed that compounds with similar structural motifs to this compound exhibited promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted benzenecarboximidamides, which are explored for diverse applications. Key structural analogues include:

a. 5-Bromo-2-fluoro-N-hydroxybenzimidamide
  • CAS : 1260024-36-9
  • Molecular Formula : C₇H₆BrFN₂O
  • Substituents : Bromine at position 5, fluorine at position 2, and an N-hydroxy carboximidamide group.
  • Key Differences : The bromine atom (electron-withdrawing) replaces the dimethoxymethyl group (electron-donating), significantly altering reactivity and solubility. Bromine’s higher atomic mass (79.9 g/mol) increases molecular weight compared to the dimethoxymethyl substituent (C₃H₇O₂, ~75 g/mol). This substitution may enhance electrophilic reactivity but reduce metabolic stability .
b. 3-{[(4-Chlorophenyl)sulfonyl]methyl}-N"-hydroxybenzenecarboximidamide
  • Molecular Features : Features a sulfonyl group linked to a 4-chlorophenyl moiety at position 3, with an N-hydroxy carboximidamide group.
  • Key Differences: The sulfonyl group (strong electron-withdrawing) contrasts with the dimethoxymethyl group, influencing electronic distribution and solubility. Sulfonyl groups often enhance binding affinity in enzyme inhibitors but may reduce cell permeability.

Preparation Methods

Starting Materials and Reagents

  • 2-fluorobenzoyl chloride or 2-fluorobenzoic acid as the fluorinated aromatic precursor.
  • 2,5-dimethoxyphenylamine or related amines for the aromatic amide formation.
  • Amidoximes for introduction of the hydroxycarboximidamide group.
  • Dimethoxymethylating agents (e.g., dimethoxymethane under acidic conditions) for the dimethoxymethyl substituent.

Stepwise Synthesis Procedure

  • Amide Formation:

    • The reaction of 2-fluorobenzoyl chloride with 2,5-dimethoxyphenylamine under controlled conditions yields the corresponding 2-fluoro-N-(2,5-dimethoxyphenyl)benzamide intermediate.
    • This step typically uses an inert solvent such as acetone or dichloromethane and a base like triethylamine to neutralize HCl formed.
  • Conversion to Hydroxycarboximidamide:

    • The benzamide intermediate is reacted with aryl amidoximes to introduce the N'-hydroxycarboximidamide group.
    • This reaction can be facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in acetone.
    • Microwave irradiation at 115°C for 15 minutes has been reported to improve reaction rates and yields.
  • Dimethoxymethyl Group Introduction:

    • The dimethoxymethyl substituent is introduced on the aromatic ring, often via electrophilic substitution using dimethoxymethane or related reagents under acidic catalysis.
    • Protection of sensitive groups may be necessary during this step to avoid side reactions.
  • Purification:

    • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate solvent system (7:3 ratio).
    • Drying agents like magnesium sulfate are used to remove residual moisture before solvent evaporation.

Representative Experimental Conditions

Step Reagents/Conditions Yield (%) Notes
Amide formation 2-fluorobenzoyl chloride, 2,5-dimethoxyphenylamine, triethylamine, acetone, room temp, 40 min 75-85 Stirring under inert atmosphere recommended
Amidoxime coupling Amidoxime, DCC (1.2 equiv), acetone, microwave irradiation at 115°C, 15 min 70-80 Microwave enhances reaction efficiency
Dimethoxymethylation Dimethoxymethane, acid catalyst (e.g., HCl), reflux 65-75 Protection of hydroxy groups advised
Purification Silica gel chromatography (hexane:ethyl acetate 7:3) - Ensures product purity >95%

Research Findings and Analysis

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields for the amidoxime coupling step.
  • The use of DCC as a coupling agent is effective but requires careful removal of dicyclohexylurea byproducts.
  • The fluorine atom on the benzene ring influences the reactivity and regioselectivity of substitution reactions, necessitating optimized conditions for dimethoxymethyl group introduction.
  • Purity and structural confirmation of the final compound are typically verified by ^1H and ^13C NMR spectroscopy, mass spectrometry, and chromatographic techniques.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Advantages Challenges
Amide formation 2-fluorobenzoyl chloride, amine, base High yield, straightforward Requires moisture control
Amidoxime coupling Amidoxime, DCC, microwave irradiation Fast reaction, good yield Byproduct removal needed
Dimethoxymethylation Dimethoxymethane, acid catalyst Effective substitution Side reactions possible
Purification Silica gel chromatography High purity product Time-consuming

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
5-(Dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide

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